molecular formula C17H15F3N4OS B15099225 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B15099225
M. Wt: 380.4 g/mol
InChI Key: DKRARRXBQSAMMP-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a trifluoromethylbenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often include the use of high-throughput reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to the combination of its methoxyphenyl and trifluoromethylbenzyl sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15F3N4OS

Molecular Weight

380.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H15F3N4OS/c1-25-14-7-3-5-12(9-14)15-22-23-16(24(15)21)26-10-11-4-2-6-13(8-11)17(18,19)20/h2-9H,10,21H2,1H3

InChI Key

DKRARRXBQSAMMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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